2-Propenoic acid, 4-(((heptadecafluorooctyl)sulfonyl)methylamino)butyl ester
CAS No.: 58920-31-3
Cat. No.: VC20424318
Molecular Formula: C16H14F17NO4S
Molecular Weight: 639.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58920-31-3 |
---|---|
Molecular Formula | C16H14F17NO4S |
Molecular Weight | 639.3 g/mol |
IUPAC Name | 4-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]butyl prop-2-enoate |
Standard InChI | InChI=1S/C16H14F17NO4S/c1-3-8(35)38-7-5-4-6-34(2)39(36,37)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31/h3H,1,4-7H2,2H3 |
Standard InChI Key | XEVYGIAXCSAAOA-UHFFFAOYSA-N |
Canonical SMILES | CN(CCCCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a heptadecafluorooctyl chain (-C8F17) linked to a propenoic acid group via a sulfonamide bridge (-SO2-NH-CH2-) and a butyl ester spacer. This configuration confers exceptional stability due to strong carbon-fluorine bonds and low surface energy, which underpins its water- and oil-repellent characteristics . The fluorinated chain contributes to thermal and chemical resistance, while the ester group enhances reactivity in polymerization processes.
Physical and Chemical Properties
Key properties include:
Property | Value/Range | Source |
---|---|---|
Molecular Weight | ~700 g/mol (estimated) | |
Hydrophobicity | Contact angle >100° | |
Thermal Stability | Stable up to 200°C | |
Solubility | Insoluble in polar solvents |
The compound’s insolubility in water and resistance to degradation stem from its perfluorinated backbone, which also facilitates bioaccumulation in biological systems .
Synthesis and Manufacturing Processes
Reaction Pathways
Synthesis typically involves multi-step reactions:
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Sulfonamide Formation: Heptadecafluorooctanesulfonyl chloride reacts with methylaminobutanol to form the sulfonamide intermediate.
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Esterification: The intermediate undergoes esterification with 2-propenoic acid (acrylic acid) under controlled pH and temperature (50–80°C).
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Purification: Crude product is purified via chromatography or recrystallization, with yields optimized using NMR and mass spectrometry for quality control.
Industrial-Scale Production
Patents such as JP4500571B2 highlight analogous methods for fluorinated acrylic esters, emphasizing catalyst selection (e.g., palladium for carbonylation) and solvent systems to minimize side reactions . For instance, tributylhexadecyl phosphonium bromide enhances fluoride displacement in halogen-exchange reactions, a technique applicable to similar PFAS .
Environmental and Health Implications
Persistence and Bioaccumulation
The compound’s half-life in soil exceeds 5 years, with perfluorooctane sulfonate (PFOS)—a degradation byproduct—detected in groundwater worldwide . Bioaccumulation factors in fish range from 1,000 to 5,000, posing risks to aquatic ecosystems .
Toxicity Profile
Studies on analogous PFAS indicate potential hepatotoxicity and immunotoxicity, though direct data on this compound remain limited . The European Chemicals Agency (ECHA) classifies it as a Substance of Very High Concern (SVHC) under REACH .
Regulatory Landscape and Alternatives
Global Regulations
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EU: Restricted under the Persistent Organic Pollutants (POPs) Regulation .
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US EPA: Included in the Toxics Release Inventory (TRI), mandating industrial reporting .
Emerging Alternatives
Short-chain PFAS (e.g., C6 derivatives) and silicone-based polymers are being explored, though they often lack comparable performance .
Future Research Directions
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